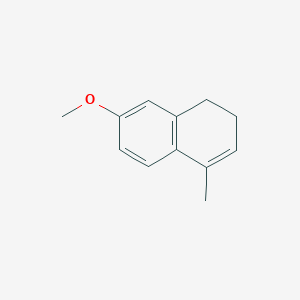
7-Methoxy-4-methyl-1,2-dihydronaphthalene
Cat. No. B8653573
Key on ui cas rn:
4242-13-1
M. Wt: 174.24 g/mol
InChI Key: SOBBOKZDMRLHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06054474
Procedure details


Dihydro-7-methoxy-4-methylnaphthalene (20.87 g) was dissolved in isopropanol (100 ml) and cooled in an ice bath. Monoperoxyphthalic acid magnesium salt (mmpp) (17 g) was added, then water (50 ml) was added and the mixture was stirred at room temperature for 2 hours. When oxidation was complete, the product mixture was hydrolyzed with aqueous NaHCO3, partially evaporated and extracted with ethylacetate. The latter extract was washed with brine and evaporated. The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml), and heated to reflux under N2 atmosphere for 3 hours, cooled and neutralized with NaHCO3. After partial evaporation, the residue was extracted with ethylacetate, washed with brine, dried over MgSO4 and evaporated. The product was purified on a silica gel column using a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5). The yield of the product was 16.2 g (71%).





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](C)=[CH:8][CH2:9][CH2:10]2)=[CH:5][CH:4]=1.[Mg+2].C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=O.O.[C:29]([O-:32])(O)=O.[Na+]>C(O)(C)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:29](=[O:32])[CH:10]2[CH3:9])=[CH:5][CH:4]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.87 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C(=CCCC2=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg+2].C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partially evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethylacetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The latter extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2 atmosphere for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After partial evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with ethylacetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified on a silica gel column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C2CCC(C(C2=C1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
